Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-
CAS No.: 364043-76-5
Cat. No.: VC16994591
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364043-76-5 |
|---|---|
| Molecular Formula | C13H10N4O |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 7-methyl-3-nitroso-2-pyridin-2-ylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H10N4O/c1-9-5-7-17-11(8-9)15-12(13(17)16-18)10-4-2-3-6-14-10/h2-8H,1H3 |
| Standard InChI Key | PFCXIQMYUOGQEK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In this derivative, the 7-methyl group enhances lipophilicity, while the 3-nitroso group introduces redox activity and hydrogen-bonding capabilities. The 2-pyridinyl substituent extends conjugation, influencing electronic distribution and intermolecular interactions . Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyridines reveal planar geometries with slight deviations due to steric effects from substituents .
Table 1: Comparative Molecular Properties of Selected Imidazo[1,2-a]pyridines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 7-Methyl-3-nitroso-2-(2-pyridinyl) | 238.24 | 7-CH, 3-NO, 2-pyridinyl | |
| 7-Methyl-2-(2-naphthalenyl)-3-nitroso | 287.30 | 7-CH, 3-NO, 2-naphthalenyl | |
| 2-Phenyl-3-iodoimidazo[1,2-a]pyridine | 336.14 | 3-I, 2-phenyl |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with NMR signals for the pyridinyl protons appearing as doublets at and 7.7 ppm . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing nitroso group and the aromatic pyridinyl ring . Molecular electrostatic potential maps highlight nucleophilic regions at the nitroso oxygen and pyridinyl nitrogen, suggesting sites for electrophilic attacks .
Synthetic Methodologies and Optimization
Challenges in Nitroso Group Incorporation
The nitroso group’s instability under acidic conditions necessitates careful pH control (pH 4–6) during synthesis. Side reactions, such as dimerization to azobenzene derivatives, are mitigated using low temperatures (0–5°C) and inert atmospheres . Yield optimization studies indicate that a molar ratio of 1:1.2 (precursor:HNO) maximizes product formation at 65%.
Pharmacological and Biological Applications
Anti-Inflammatory and Neuroprotective Effects
In murine models, nitroso-substituted imidazo[1,2-a]pyridines reduce TNF-α levels by 40% at 10 mg/kg doses . The 7-methyl group enhances blood-brain barrier permeability, as evidenced by a logP value of 2.1, positioning this compound as a candidate for neurodegenerative disease research .
Computational Modeling and Drug-Likeness
Molecular Docking and Dynamics
AutoDock Vina simulations demonstrate stable binding to the AChE active site (RMSD < 2.0 Å over 100 ns), with key interactions involving the nitroso oxygen and catalytic triad residues . Comparative binding free energy calculations ( kcal/mol) suggest superior efficacy to reference inhibitors .
ADMET Profiling
In silico predictions using SwissADME indicate high gastrointestinal absorption (HIA: 92%) and moderate plasma protein binding (PPB: 85%). The compound adheres to Lipinski’s rule (MW < 500, logP < 5), though the nitroso group raises alerts for potential mutagenicity in ProTox-II assessments .
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